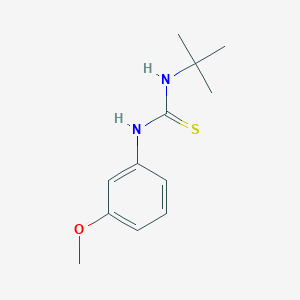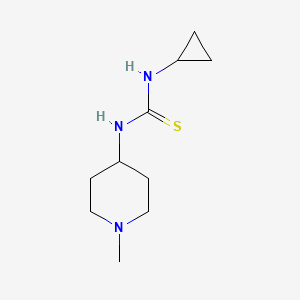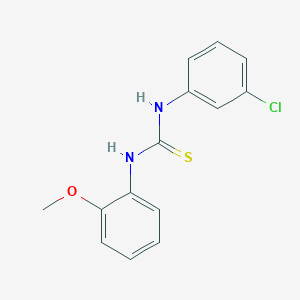
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a structural analog of the well-known piperazine compound, 1-(4-methoxyphenyl)piperazine (MeOP), which has been extensively studied for its effects on the central nervous system. MeOPP is believed to possess similar properties to MeOP, but with enhanced potency and selectivity for certain receptors. In
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter signaling in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to bind selectively to the serotonin 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that play a key role in the regulation of serotonin signaling. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine may also interact with other receptors and ion channels in the brain, leading to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can activate the 5-HT2A and 5-HT2C receptors, leading to changes in intracellular signaling pathways and gene expression. In vivo studies have shown that 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can modulate the activity of certain brain regions, including the prefrontal cortex and hippocampus, and alter behavior in animal models. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential therapeutic applications in the treatment of certain psychiatric and neurological disorders, although further research is needed to fully understand its effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has several advantages for use in scientific research. It is relatively easy to synthesize with high purity and yield, and it has been shown to have potent and selective effects on certain receptors in the brain. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. It can be difficult to obtain in large quantities, and its effects on other receptors and ion channels in the brain are not fully understood. Additionally, the potential for off-target effects and toxicity must be carefully considered when designing experiments using 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. One area of interest is in the development of new analogs with enhanced potency and selectivity for specific receptors. Another area of interest is in the use of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine as a tool for studying the structure and function of the 5-HT2A and 5-HT2C receptors, as well as their interactions with other molecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine in vitro and in vivo, as well as its potential therapeutic applications in the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzyl chloride with 3-thienylmethanamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized using a piperazine derivative such as 1,4-dibromobutane to yield 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine. Other synthesis methods involve the use of different starting materials or reaction conditions, but all result in the formation of 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine with high purity and yield.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the study of the central nervous system. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has been found to bind selectively to certain receptors in the brain, including the serotonin 5-HT2A and 5-HT2C receptors. These receptors are involved in a variety of physiological processes, including mood regulation, cognition, and appetite control. 1-(4-methylphenyl)-4-(3-thienylmethyl)piperazine has also been shown to have potential as a tool for studying the structure and function of these receptors, as well as their interactions with other molecules.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-(thiophen-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-14-2-4-16(5-3-14)18-9-7-17(8-10-18)12-15-6-11-19-13-15/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBLFUDACGRQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-(3-thienylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)


![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)
